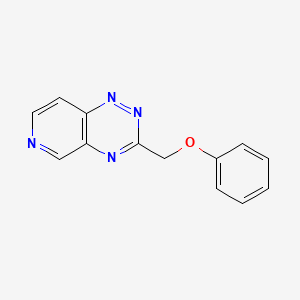

3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine

Description

Properties

CAS No. |

55242-75-6 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C13H10N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8H,9H2 |

InChI Key |

PQTQRKSYRYRINV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 3-Amino-4-hydrazinopyridine Hydrochloride with Phenoxyacetic Acid

One of the most authoritative and detailed preparation methods is described in patent IL44305A. The process involves:

Reacting 3-amino-4-hydrazinopyridine hydrochloride with phenoxyacetic acid under suitable conditions to form 1,2-dihydro-3-phenoxymethylpyrido[3,4-e]-1,2,4-triazine hydrochloride.

This intermediate can then be oxidized using manganese dioxide to yield the fully aromatic 3-phenoxymethylpyrido[3,4-e]-1,2,4-triazine compound.

This method is summarized in the following table:

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-amino-4-hydrazinopyridine hydrochloride + phenoxyacetic acid | Reaction conditions (solvent, temperature not specified in detail) | 1,2-dihydro-3-phenoxymethylpyrido[3,4-e]-1,2,4-triazine hydrochloride | Cyclization step forming triazine ring |

| 2 | Intermediate + manganese dioxide | Oxidation | 3-phenoxymethylpyrido[3,4-e]-1,2,4-triazine | Aromatization of dihydro intermediate |

This method is notable for its straightforward approach and use of accessible starting materials, making it suitable for laboratory-scale synthesis and potential scale-up.

Alternative Synthetic Routes and Related Triazine Derivatives

While direct preparation methods for 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine are limited in literature, related synthetic strategies for pyrido-triazine systems provide insight into possible variations:

Synthesis of pyrido[4,3-e]triazine derivatives often involves condensation of aminoguanidine or hydrazino-pyridine derivatives with α-oxo acids or esters in glacial acetic acid under reflux conditions. This approach facilitates ring closure and formation of the triazine moiety.

The use of phenylglyoxylic acid or its esters as electrophilic partners in condensation reactions with amino-hydrazino pyridine derivatives can yield substituted triazine derivatives with various functional groups, potentially including phenoxymethyl substituents by appropriate choice of reagents.

Oxidative aromatization steps, such as those employing manganese dioxide or iodine catalysts, are common to convert dihydro intermediates to fully aromatic triazine systems.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)pyrido[3,4-e][1,2,4]triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[3,4-e][1,2,4]triazine derivatives, including 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine. These compounds have shown selective inhibition of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cancer metabolism. For instance:

- Case Study : A study published in the International Journal of Molecular Sciences demonstrated that certain derivatives effectively inhibited PDK1 and PDK4 isoforms at sub-micromolar concentrations. The most potent compounds exhibited IC50 values as low as 4.9 µM against pancreatic ductal adenocarcinoma cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5i | 4.9 | PDK1 |

| 5k | 5.8 | PDK1 |

| 6l | 8.0 | PDK1 |

These findings suggest that 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine and its derivatives could serve as promising candidates for developing new cancer therapies.

Antifungal Properties

The antifungal activity of triazine derivatives has also been explored extensively. Research indicates that compounds similar to 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine exhibit significant activity against various fungal strains.

- Case Study : A series of pyrido[3,4-e]-1,2,4-triazines were tested against strains of Candida, Aspergillus, and Trichophyton. Results showed minimum inhibitory concentrations (MICs) of ≤16 µg/mL for active compounds .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | ≤16 |

| Aspergillus niger | ≤16 |

| Trichophyton rubrum | ≤16 |

Herbicidal Activity

The structural features of triazine compounds make them suitable candidates for herbicides. Their ability to inhibit specific metabolic pathways in plants can lead to effective weed control.

- Case Study : Research has indicated that triazine derivatives can disrupt photosynthesis in target weeds by inhibiting electron transport chains in chloroplasts.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine is essential for optimizing its biological activity.

Table: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Properties :

- Antifungal Activity : Both forms exhibit potent antifungal effects, targeting pathogens like Candida and Aspergillus species. The mechanism involves disruption of fungal cell membranes or inhibition of essential enzymes .

Comparison with Structurally Similar Compounds

Pyrido[3,4-e]-1,2,4-Triazines with Varied 3-Substituents

Pyrido[3,4-e]-1,2,4-triazines are a broad class of antifungal agents. Structural modifications at the 3-position significantly influence activity:

Key Insights :

Pyrazolo[3,4-e][1,2,4]triazine Derivatives

Pyrazolo-triazines, such as 7,7-di(4-nitrophenyl)-3-phenyl derivatives (e.g., 10c ), are synthesized via hydrazine-mediated cyclization. These compounds exhibit:

- Antimicrobial Activity : Inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

- Structural Comparison : Unlike the pyrido-triazine core, pyrazolo-triazines incorporate a pyrazole ring, reducing planarity and altering binding modes .

| Compound (Example) | Substituents | Activity | Yield | Reference |

|---|---|---|---|---|

| 10c | 4-Nitrophenyl, phenyl | DHFR inhibition (IC₅₀: ~5 µM) | 68% |

Contrast with Target Compound: While pyrazolo-triazines target bacterial DHFR, the phenoxymethyl-pyrido-triazine focuses on fungal membrane disruption, highlighting divergent biological applications.

Pyrimido[5,4-e][1,2,4]triazine Derivatives

Pyrimido-triazines, such as 6a (3-phenyl-8-propyl derivative), are synthesized via nitrosation and cyclization. These compounds demonstrate:

- Anticancer Activity: Cytoprotective effects against rotenone-induced toxicity in neuronal cells .

- Synthetic Yields : Moderate yields (e.g., 71% for 6a ) compared to the target compound’s optimized oxidation route .

Key Difference : The pyrimidine ring in these derivatives introduces additional hydrogen-bonding sites, favoring interactions with cellular kinases over antifungal targets .

Functional and Mechanistic Comparisons

Antioxidant vs. Antifungal Activities

Spiro-1,2,4-triazines (e.g., 7a–7d ) exhibit antioxidant properties via DPPH radical scavenging (50–80% inhibition at 1,000 ppm) and FRAP assays. These activities stem from electron-rich triazine cores, contrasting with the electron-deficient pyrido-triazines optimized for antifungal action .

Role of Substituent Electronics

For 3-phenoxymethyl-pyrido-triazine, the phenoxymethyl group’s electron-donating nature may facilitate π-stacking with fungal biomolecules, enhancing binding .

Biological Activity

3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine

The synthesis of 3-phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine typically involves the reaction of pyridine derivatives with phenoxymethyl groups under controlled conditions. Various methods have been employed to enhance yields and purities, including microwave-assisted synthesis and solvent-free reactions.

Biological Activity Overview

The biological activity of 3-phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine has been explored in several studies:

- Antifungal Activity : Research indicates that compounds within the pyrido(3,4-e)(1,2,4)triazine class exhibit significant antifungal properties. For instance, a series of triazines demonstrated inhibition against various fungal strains such as Candida and Aspergillus, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL .

- Anticancer Activity : The anticancer potential of triazine derivatives has been highlighted in multiple studies. In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibited stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin. Mechanistic studies suggested that these compounds induce apoptosis through activation of caspases and modulation of key regulatory proteins such as p53 and NF-κB .

The mechanisms underlying the biological activities of 3-phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine are multifaceted:

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific protein kinases involved in cancer progression. For example, certain compounds demonstrated IC50 values in the low micromolar range against kinases like CDK2 .

Case Studies

Several case studies have focused on the biological activity of triazine derivatives:

- Antifungal Efficacy : A study evaluated a series of triazine compounds against clinical isolates of Candida species. The results indicated that specific substitutions on the triazine ring significantly enhanced antifungal potency .

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various pyrido(3,4-e)(1,2,4)triazine derivatives on human cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced significant apoptotic changes .

Data Summary

The following table summarizes key findings regarding the biological activity of 3-phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine:

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antifungal | Candida albicans | ≤ 16 µg/mL | Cell wall disruption |

| Aspergillus spp. | ≤ 16 µg/mL | Inhibition of ergosterol synthesis | |

| Anticancer | MCF-7 | IC50 = 5.8 µM | Apoptosis via caspase activation |

| MDA-MB-231 | IC50 = 5.9 µM | ROS generation and p53 modulation |

Q & A

Q. What are common synthetic routes for 3-Phenoxymethyl-pyrido(3,4-e)(1,2,4)triazine derivatives?

The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, pyrido-triazine scaffolds can be constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates, followed by functionalization at the 3-position. Evidence from Vogel's practical organic chemistry methods highlights the use of trisubstituted triazines prepared from pyridyl and aryl precursors . Recent work also describes modular approaches, such as coupling benzofuran moieties with 1,2,4-triazine cores in three-step syntheses, yielding derivatives in moderate yields (45–60%) .

Q. How is the antifungal activity of pyrido-triazine derivatives evaluated experimentally?

Antifungal potency is assessed via agar dilution assays, where compounds are tested against strains like Candida, Aspergillus, and Trichophyton. Minimum inhibitory concentrations (MICs) are determined, with active compounds showing MICs ≤16 µg/mL . Structural modifications, such as alkyl or heterocyclic substitutions at the 3-position, are systematically varied to optimize activity .

Q. What spectroscopic techniques are used to characterize pyrido-triazine derivatives?

Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are standard. For example, H and C NMR confirm substituent integration and regiochemistry, while HRMS validates molecular formulas. Spectral data for analogs like 3-(4-trifluoromethylphenyl)-pyrido-triazine are reported with exact mass values (e.g., 276.0602) .

Advanced Research Questions

Q. How do computational methods predict the biological activity of pyrido-triazine derivatives?

Density functional theory (DFT) calculations assess electronic properties and reactivity. For instance, hybrid functionals incorporating exact exchange terms (e.g., B3LYP) predict thermochemical stability and ligand-receptor interactions . Molecular docking studies further identify binding affinities to targets like receptor tyrosine kinases or fungal enzymes, guiding rational design .

Q. What structural features enhance the pharmacokinetic stability of pyrido-triazine derivatives?

Hydrophilic substitutions (e.g., hydroxyl or amino groups) improve solubility, while lipophilic aryl/alkyl groups enhance membrane permeability. Evidence shows that dihydropyrido-triazines with pyridine rings exhibit better metabolic stability than benzene analogs due to reduced azoreductase-mediated breakdown . Stability constants for iron(II) complexes of related triazines (e.g., log β = 9.2–11.5) further inform metal-binding interactions .

Q. How do contradictory data on substituent effects in antifungal activity arise, and how are they resolved?

Discrepancies often stem from differences in assay conditions (e.g., agar vs. broth dilution) or strain-specific responses. For example, 3-alkyl derivatives may show high activity against Candida but weak effects on Aspergillus. Systematic SAR studies, combined with redox potential measurements (e.g., FRAP assays for iron reduction), help reconcile these differences by linking substituent electronic profiles to mechanistic pathways .

Q. What role does the pyridine ring play in the bioactivity of pyrido-triazine derivatives compared to benzene analogs?

Isosteric replacement of benzene with pyridine increases hydrophilicity and alters redox behavior. Dihydropyrido-triazines exhibit moderate antifungal activity without requiring metabolic activation, whereas dihydrobenzotriazines rely on azoreductase-mediated cleavage for efficacy. This distinction highlights the pyridine ring’s direct role in target engagement .

Q. How are structure-activity relationship (SAR) studies applied to anticancer derivatives of 1,2,4-triazines?

SAR focuses on substituents at the 3- and 5-positions. For example, bulky aryl groups enhance DNA intercalation, while electron-withdrawing groups (e.g., nitro) improve topoisomerase inhibition. Recent work on fused triazine-quinoline systems demonstrates IC values <10 µM against breast cancer cell lines, validated via cytotoxicity assays and apoptosis markers .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., DPPH for antioxidant activity vs. FRAP for redox capacity) .

- Experimental Design : Prioritize modular synthesis to enable rapid SAR exploration, as seen in benzofuran-triazine hybrid studies .

- Advanced Characterization : Use X-ray crystallography to resolve regiochemical ambiguities in polyheterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.